An In-Depth Technical Guide to the Physical Properties and Solubility of 1,16-Dibromohexadecane
An In-Depth Technical Guide to the Physical Properties and Solubility of 1,16-Dibromohexadecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,16-Dibromohexadecane is a bifunctional long-chain alkyl halide that serves as a valuable building block in a multitude of applications, including the synthesis of polymers, surfactants, and pharmaceutical intermediates. Its sixteen-carbon backbone provides significant hydrophobicity, while the terminal bromine atoms offer reactive sites for various nucleophilic substitution reactions. A thorough understanding of its physical properties and solubility is paramount for its effective use in chemical synthesis and material science. This guide provides a comprehensive overview of these characteristics, supported by experimental data and established scientific principles.
Core Physical and Chemical Properties
1,16-Dibromohexadecane is a waxy solid at room temperature, appearing as a white to off-white crystalline powder. The long aliphatic chain dictates many of its physical characteristics, leading to a relatively low melting point and a high boiling point.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₃₂Br₂ | [1] |
| Molecular Weight | 384.23 g/mol | [1] |
| CAS Number | 45223-18-5 | [1] |
| Appearance | White to off-white crystalline solid/powder | [2] |
| Melting Point | 52-54 °C | |
| Boiling Point | 235-238 °C at 10 mmHg | |
| Density | 1.204 g/cm³ | [2] |
| Refractive Index (n²⁰/D) | ~1.49 |
Note: Some physical properties like boiling point are often reported at reduced pressure to prevent decomposition at high temperatures.
Spectral Data for Structural Elucidation
Spectroscopic data is crucial for the identification and purity assessment of 1,16-dibromohexadecane. Below is a summary of expected spectral characteristics based on available data for long-chain alkyl halides.[3][4]
¹H NMR Spectroscopy
The proton NMR spectrum of 1,16-dibromohexadecane is characterized by a few key signals. The most downfield signal is a triplet corresponding to the methylene protons adjacent to the bromine atoms (-CH₂Br). The large central portion of the spectrum is dominated by a broad multiplet arising from the overlapping signals of the internal methylene groups (-(CH₂)₁₄-). A triplet at the most upfield region would correspond to the terminal methyl groups if it were a mono-bromoalkane; however, in this symmetrical dibromoalkane, all methylene protons are accounted for in the other two regions.
-
δ ~3.4 ppm (t, 4H, -CH₂Br)
-
δ ~1.8 ppm (quintet, 4H, -CH₂CH₂Br)
-
δ ~1.2-1.4 ppm (m, 24H, -(CH₂)₁₂-)
¹³C NMR Spectroscopy
The carbon NMR spectrum provides a clearer picture of the carbon skeleton. Due to the molecule's symmetry, only half the number of expected signals will appear.
-
δ ~34 ppm (-CH₂Br)
-
δ ~33 ppm (-CH₂CH₂Br)
-
δ ~28-30 ppm (internal -(CH₂)₁₂-)
Infrared (IR) Spectroscopy
The IR spectrum of 1,16-dibromohexadecane is dominated by absorptions characteristic of a long-chain alkane.
-
2920-2850 cm⁻¹ (strong, sharp): C-H stretching vibrations of the methylene groups.[5]
-
1465 cm⁻¹ (medium): C-H bending (scissoring) vibrations of the methylene groups.[5]
-
720 cm⁻¹ (weak): C-H rocking vibrations of the long methylene chain.[5]
-
640-550 cm⁻¹ (medium to strong): C-Br stretching vibration.[5]
Mass Spectrometry (MS)
Electron ionization mass spectrometry of 1,16-dibromohexadecane will show a molecular ion peak (M⁺) and characteristic isotopic peaks for the two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation will primarily involve the loss of bromine and successive cleavage of the hydrocarbon chain.
Solubility Profile
The solubility of 1,16-dibromohexadecane is governed by the principle of "like dissolves like." The long, nonpolar C₁₆ alkyl chain is the dominant structural feature, making the molecule highly nonpolar.
Qualitative Solubility
-
Water & Polar Solvents: 1,16-Dibromohexadecane is practically insoluble in water and other highly polar solvents. The strong hydrogen bonding network of water cannot be overcome by the weak van der Waals interactions the nonpolar alkane chain can offer.[6]
-
Nonpolar Organic Solvents: It exhibits good solubility in a range of nonpolar and moderately polar organic solvents. This is due to the favorable van der Waals forces between the solute and solvent molecules.
| Solvent | Polarity | Expected Solubility |
| Water (H₂O) | Highly Polar | Insoluble |
| Methanol (CH₃OH) | Polar | Sparingly Soluble |
| Ethanol (C₂H₅OH) | Polar | Soluble (especially when warm) |
| Acetone (C₃H₆O) | Polar Aprotic | Soluble |
| Dichloromethane (CH₂Cl₂) | Moderately Polar | Very Soluble |
| Tetrahydrofuran (THF) | Moderately Polar | Very Soluble |
| Toluene (C₇H₈) | Nonpolar | Very Soluble |
| Hexane (C₆H₁₄) | Nonpolar | Soluble (especially when warm) |
Causality Behind Solubility
The energy required to break the intermolecular forces in the pure solvent and the solute must be compensated by the energy released upon the formation of new solute-solvent interactions. For 1,16-dibromohexadecane, the solute-solute interactions in its crystalline lattice are primarily van der Waals forces. In nonpolar solvents, the solvent-solvent interactions are also van der Waals forces of similar strength, leading to a favorable enthalpy of mixing and thus good solubility. Conversely, dissolving in water would require disrupting the strong hydrogen bonds between water molecules, which is energetically unfavorable as these are replaced by much weaker interactions with the dibromoalkane.
Experimental Protocol for Quantitative Solubility Determination
The "gold standard" for determining the thermodynamic solubility of a solid in a solvent is the shake-flask method.[7][8] This protocol is adapted for a waxy solid like 1,16-dibromohexadecane.
Objective
To determine the saturation solubility of 1,16-dibromohexadecane in a given organic solvent at a specified temperature (e.g., 25 °C).
Materials and Equipment
-
1,16-Dibromohexadecane (high purity)
-
Solvent of interest (e.g., ethanol, THF, hexane)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Temperature-controlled orbital shaker or water bath
-
Syringes and syringe filters (0.45 µm, PTFE)
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of 1,16-dibromohexadecane into a glass vial. "Excess" means that undissolved solid should be clearly visible after equilibration.
-
Pipette a known volume of the chosen solvent into the vial.
-
Securely cap the vial and place it in the temperature-controlled shaker set to 25 °C.
-
Allow the mixture to equilibrate for at least 24-48 hours. The long equilibration time is necessary to ensure that thermodynamic equilibrium is reached, especially for waxy solids which may dissolve slowly.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.
-
Attach a 0.45 µm PTFE syringe filter and discard the first few drops to saturate the filter material.
-
Filter the remaining supernatant into a pre-weighed, clean vial.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved 1,16-dibromohexadecane.
-
Calculate the solubility in g/100 mL or other desired units.
-
-
Chromatographic Analysis (for volatile solvents):
-
Accurately dilute the filtered saturated solution with the pure solvent to a concentration within the linear range of the GC-FID.
-
Prepare a series of standard solutions of 1,16-dibromohexadecane of known concentrations in the same solvent.
-
Analyze the standard solutions by GC-FID to generate a calibration curve.
-
Analyze the diluted sample solution and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Self-Validating System
This protocol incorporates self-validating checks. The visual confirmation of excess solid ensures that saturation has been reached. The long equilibration time minimizes the risk of measuring kinetic solubility instead of thermodynamic solubility. The use of a calibration curve in the chromatographic method ensures the accuracy of the concentration measurement.
Visualization of Concepts
Solubility Logic Diagram
Caption: Logical flow of solubility prediction for 1,16-dibromohexadecane.
Experimental Workflow for Solubility Determination
Caption: Step-by-step workflow for the shake-flask solubility measurement.
Conclusion
1,16-Dibromohexadecane is a highly nonpolar molecule with physical properties characteristic of long-chain alkanes. Its solubility is limited to nonpolar and moderately polar organic solvents, while it is practically insoluble in water. The provided experimental protocol for solubility determination offers a robust method for obtaining precise quantitative data, which is essential for the effective application of this versatile chemical intermediate in research and development.
References
Sources
- 1. 1,16-Dibromohexadecane | C16H32Br2 | CID 521177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. 1-Bromohexadecane | C16H33Br | CID 8213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hexadecane, 1-bromo- [webbook.nist.gov]
- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
